molecular formula C14H17NO4 B2589061 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid CAS No. 1502077-61-3

3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid

Cat. No.: B2589061
CAS No.: 1502077-61-3
M. Wt: 263.293
InChI Key: RQMVCWNYLUTZAJ-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid ( 1502077-61-3) is a high-purity indole derivative offered for research and development purposes. This compound features a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol . The indole scaffold is a privileged structure in medicinal chemistry and is recognized as a biologically significant pharmacophore . Indole derivatives are prevalent in numerous biologically active compounds and natural products, demonstrating a wide spectrum of pharmacological properties, including anti-inflammatory, antiviral, antimicrobial, and anticancer activities . The 3,3-dimethyloxindole moiety present in this compound is a key structural feature found in various alkaloids and synthetic molecules with reported biological activity . Researchers can leverage this building block in the synthesis of novel compounds, for use as an intermediate in pharmaceutical development, or in biochemical screening assays to explore new therapeutic possibilities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,3-dimethyl-2-oxoindol-1-yl)-2-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-13(2)9-6-4-5-7-10(9)15(11(13)16)8-14(3,19)12(17)18/h4-7,19H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMVCWNYLUTZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CC(C)(C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Replacement of a hydrogen atom with another substituent.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a series of compounds based on structural modifications of related acids demonstrated selective inhibition of colon cancer cell proliferation. Specifically, two compounds exhibited IC50 values as low as 0.12 mg/mL against HCT-116 colon cancer cells, indicating potent antiproliferative activity while sparing normal cells .

CompoundIC50 (mg/mL)Selectivity
7a0.12High
7g0.12High
7d0.81Moderate

This selectivity suggests that the compound may act through specific pathways such as HSP90 and TRAP1 signaling, which could be targeted for therapeutic interventions in cancer treatment.

Neurological Research

The compound's structure suggests potential applications in neurological disorders due to its indole moiety, which is often associated with neuroprotective effects. Research into similar compounds has shown that they can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress and neuroinflammation .

Synthesis and Derivative Development

The synthesis of 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid involves several chemical transformations that can yield various derivatives with enhanced biological activities. The methodology typically includes:

  • Formation of Indole Derivatives : Starting from readily available indole precursors.
  • Hydroxylation : Introduction of hydroxyl groups to enhance solubility and biological activity.
  • Modification of Side Chains : Altering the side chains to improve potency and selectivity against specific biological targets.

Case Study 1: Colon Cancer Inhibition

In a study involving a series of synthesized derivatives from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, researchers found that certain modifications led to significant inhibitory effects on colon cancer cell lines (HCT-116). The compounds were tested for their apoptotic effects using DAPI staining to assess nuclear integrity post-treatment .

Case Study 2: Neuroprotection

Another investigation focused on indole-based compounds similar to 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid demonstrated neuroprotective effects in models of oxidative stress-induced neuronal damage. The study provided insights into potential mechanisms involving modulation of glutamate receptors and reduction of reactive oxygen species (ROS) levels .

Mechanism of Action

This compound is unique due to its specific structural features, such as the 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl group and the hydroxy-2-methylpropanoic acid moiety. Similar compounds include other indole derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, making them suitable for different applications.

Comparison with Similar Compounds

Dioxindolyl-L-alanine (CAS: 184955-21-3)

  • Structure: (2S)-2-Amino-3-[(3RS)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]propanoic acid.
  • Key Differences: Contains an L-alanine backbone instead of 2-hydroxy-2-methylpropanoic acid. Stereochemistry (S-configuration) may enhance target specificity in biological systems. Hydroxy group at the indole 3-position vs. dimethyl substitution in the target compound.
  • Implications: The amino acid moiety in Dioxindolyl-L-alanine likely improves cellular uptake but reduces lipophilicity (logP ≈ 0.5–1.0) compared to the target compound’s methyl-rich structure .

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

  • Structure: Features a phenylpropanoic acid group and a 1,3-dioxo-isoindole ring.
  • Key Differences :
    • Phenyl substituent increases logP (2.58) vs. the target compound’s methyl-hydroxy group.
    • The isoindole ring lacks the dimethyl and hydroxy substitutions present in the target compound.
  • Implications : Higher logP may enhance membrane permeability but reduce aqueous solubility (logSw = -3.12) .

4-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-α-methylbenzeneacetic acid (Isindone)

  • Structure : Arylacetic acid derivative with an isoindol-2-yl group.
  • Key Differences: Methylbenzeneacetic acid backbone vs. hydroxy-methylpropanoic acid. The isoindole ring is unsubstituted, lacking the dimethyl and oxo groups of the target compound.
  • Implications : Used as an anti-inflammatory agent (Proprietary Names: Flosin, Reumofene), suggesting the target compound’s oxo and dimethyl groups might influence COX-2 selectivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound C15H17NO4 275.30 ~1.5* 2 (OH, COOH) ~80
Dioxindolyl-L-alanine C11H12N2O4 236.22 0.8 3 (NH2, OH, COOH) 106
2-(1,3-Dioxo-isoindol-2-yl)-3-phenylpropanoic acid C17H13NO4 295.29 2.58 1 (COOH) 56.8

*Estimated using fragment-based methods due to lack of experimental data.

Analysis :

  • Compared to Dioxindolyl-L-alanine, the absence of an amino group reduces hydrogen-bond donors, which may limit protein interactions but improve metabolic stability .

Crystallographic and Spectroscopic Data

  • Analogues: 2-(1,3-Dioxo-isoindol-2-yl)-3-phenylpropanoic acid: Exhibits a planar isoindole ring with π-π stacking interactions (Polar Surface Area = 56.8 Ų) .

Biological Activity

3-(3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of the compound is C29H27NO3C_{29}H_{27}NO_3, with a molecular weight of approximately 437.54 g/mol. The compound features an indole structure which is known for its diverse biological activities.

The biological activity of 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as a histone deacetylase inhibitor (HDACI), which plays a critical role in regulating gene expression and cellular proliferation.
  • Apoptotic Induction : Studies indicate that this compound can induce apoptosis in cancer cells through pathways involving nuclear disintegration and loss of cell viability .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
HDAC InhibitionSelective inhibition of colon cancer cells
Apoptosis InductionInduces nuclear disintegration in HCT-116 cells
SelectivityHigher selectivity towards cancerous cells over normal cells

Case Studies

Several studies have highlighted the biological effects of 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid:

  • Colon Cancer Cell Studies : A study involving HCT-116 colon cancer cells demonstrated that compounds derived from structural modifications exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent derivatives showed significant inhibitory effects on cell proliferation, indicating their potential use in cancer therapy .
  • Mechanistic Insights : Further investigations revealed that the compound's action is mediated through the HSP90 and TRAP1 signaling pathways. This suggests a complex interaction with cellular stress responses, enhancing its therapeutic profile against specific cancer types .

Q & A

Q. What are the optimal synthetic strategies for this compound, and how can reaction parameters be controlled to enhance efficiency?

Methodological Answer: Synthesis involves multi-step reactions, including indole core formation and coupling with the propanoic acid moiety. Cyclization under acidic conditions (e.g., BF₃·Et₂O) is critical for yield optimization. Key parameters include temperature control (0–5°C for exothermic steps) and stoichiometric ratios (1.2:1 nucleophile:electrophile). Purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures purity .

Q. Table 1. Example Reaction Conditions for Cyclization (Adapted from )

CatalystTemperature (°C)Yield (%)Purity (HPLC)
BF₃·Et₂O2578>95%
H₂SO₄506589%

Q. How should researchers characterize purity and structural integrity using spectroscopic methods?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135), LC-MS, and FTIR for structural confirmation. For purity:

  • HPLC: Phenomenex Luna C18 column, 0.1% formic acid/acetonitrile gradient (5–95% B over 25 min).
  • MS: ESI+ mode, targeting [M+H]⁺ at m/z 306.2. Detect impurities at thresholds >0.1% .

Q. Table 2. Key Spectroscopic Signatures

TechniqueKey Peaks/Features
¹H NMR (DMSO-d6)δ 1.45 (s, 6H, CH₃), δ 6.8–7.2 (m, 4H, indole)
FTIR1720 cm⁻¹ (C=O), 3400 cm⁻¹ (O-H)

Q. What accelerated stability testing protocols are recommended under ICH guidelines?

Methodological Answer: Follow ICH Q1A(R2) stress testing:

  • Thermal: 40°C/75% RH for 6 months.
  • Photolytic: 1.2 million lux hours UV exposure.
  • Hydrolytic: pH 1–9 buffers at 60°C for 72 hr.
    Use LC-MS for degradation product analysis (resolution >2 between peaks) .

Q. Table 3. Degradation Products Under Acidic Conditions

ConditionDegradation ProductRelative Abundance (%)
pH 3, 60°CDehydrated analog8.2
pH 9, 60°CHydrolyzed ester12.7

Advanced Research Questions

Q. What computational models predict hydrogen-bonding networks in the crystalline form?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) at 90 K for atomic-resolution data. Refinement via SHELXL-2018 quantifies donor-acceptor distances (2.6–3.2 Å) and angles (>120°). Molecular dynamics (MD) simulations (AMBER force field) validate intermolecular interactions .

Table 4. Hydrogen Bond Parameters from Related Systems

DonorAcceptorDistance (Å)Angle (°)
O-H (hydroxyl)Carboxyl O2.68168
N-H (indole)Ketone O2.89155

Q. How can in vitro assays evaluate pharmacokinetic properties like metabolic stability?

Methodological Answer:

  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS (half-life >60 min indicates low clearance).
  • Permeability: Use Caco-2 cell monolayers; apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests good absorption .

Table 5. Predicted ADMET Parameters

ParameterValuePrediction
logP1.8 ± 0.3Moderate lipophilicity
Plasma Protein Binding89%High binding

Q. How should in vivo efficacy studies be designed to assess pharmacological activity?

Methodological Answer: Adopt a randomized block design with split-split plots:

  • Primary plots: Dosage levels (10, 50, 100 mg/kg).
  • Subplots: Administration routes (oral, IP, IV).
  • Sub-subplots: Time points (0, 6, 24, 48 hr).
    Four replicates per group; analyze via ANOVA and Tukey post-hoc (α = 0.05) .

Table 6. In Vivo Study Design Parameters

FactorLevelsReplicatesStatistical Model
Dosage10, 50, 100 mg/kg4Split-split plot
AdministrationOral, IP, IV4ANOVA

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